
Diethyl 2-(decylsulfanyl)butanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-(decylsulfanyl)butanedioate is an organic compound with the molecular formula C18H34O4S It is a diester derived from butanedioic acid and features a decylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(decylsulfanyl)butanedioate typically involves the alkylation of enolate ions. One common method is the reaction of diethyl malonate with a decyl halide in the presence of a strong base such as sodium ethoxide. The reaction proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic substitution to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and reaction control. The esterification of butanedioic acid with ethanol in the presence of a decylsulfanyl group can be catalyzed by acidic or basic catalysts to achieve high yields.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(decylsulfanyl)butanedioate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The decylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.
Major Products Formed
- **
Oxidation: Sulfoxides or sulfones.
Properties
CAS No. |
60713-00-0 |
|---|---|
Molecular Formula |
C18H34O4S |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
diethyl 2-decylsulfanylbutanedioate |
InChI |
InChI=1S/C18H34O4S/c1-4-7-8-9-10-11-12-13-14-23-16(18(20)22-6-3)15-17(19)21-5-2/h16H,4-15H2,1-3H3 |
InChI Key |
IZPHBZZUHCYJHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCSC(CC(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


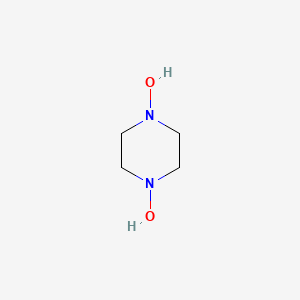

![6H-Indeno[5,4-b]thiophene-2-carboxylic acid, 7,8-dihydro-](/img/structure/B14613729.png)

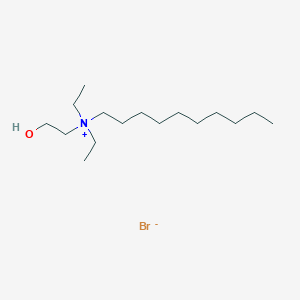
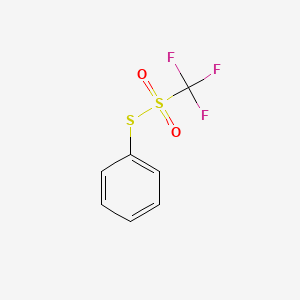

![Ethanone, 1-(2,3-dihydro-2-methylbenzo[b]thien-5-yl)-](/img/structure/B14613759.png)
![[2-(Cyclobut-1-en-1-yl)ethyl]benzene](/img/structure/B14613766.png)
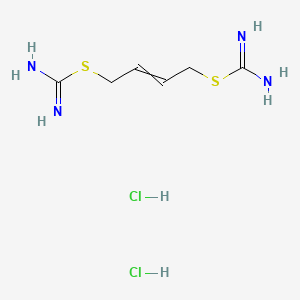
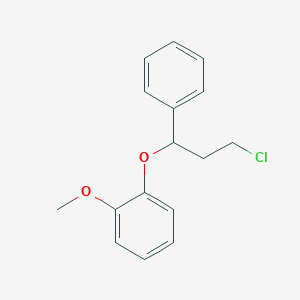


![Methanone, [5-(4-bromophenyl)-2-furanyl]phenyl-](/img/structure/B14613809.png)
